molecular formula C19H21N7O B12165264 2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine

2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine

Cat. No.: B12165264
M. Wt: 363.4 g/mol
InChI Key: SIYQYPXBSPXOKZ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine is a complex heterocyclic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a valuable scaffold for chemical modifications and applications.

Preparation Methods

The synthesis of 2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyridine core . Further functionalization and cyclization steps are required to achieve the final compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can further modify the structure, leading to new fused ring systems.

Scientific Research Applications

2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines and related heterocycles. These compounds share a similar core structure but differ in their functional groups and substitutions. Examples include imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines . The uniqueness of 2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine lies in its specific substitutions and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(2-methoxyethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C19H21N7O/c1-27-11-10-24-12-21-18-23-17(15-7-4-5-9-20-15)26-16-8-3-2-6-14(16)22-19(26)25(18)13-24/h2-9,17H,10-13H2,1H3,(H,21,23)

InChI Key

SIYQYPXBSPXOKZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CC=N5

Origin of Product

United States

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